Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate
Overview
Description
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are a class of synthetic antibiotics that have been widely used due to their broad-spectrum antibacterial activity . The compound itself is a derivative of quinoline, a heterocyclic aromatic organic compound, and has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate can be achieved through several methods. One common approach involves the reaction between aromatic amines and diethyl acetylenedicarboxylate, followed by an intramolecular Friedel–Crafts reaction catalyzed by polyphosphoric acid . Another method includes the use of activated alkynes and N-alkyl or N-arylanilines in the presence of a copper catalyst and triflic acid .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-2,4-diones, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate has been explored for its potential in various scientific research applications. In chemistry, it serves as a precursor for the synthesis of more complex quinoline derivatives. In biology and medicine, it has shown promise as an antibacterial, antimalarial, and anticancer agent . Additionally, its derivatives have been investigated for their potential as HIV integrase inhibitors, snake venom metalloprotease inhibitors, and hepatitis C virus NS5B polymerase inhibitors .
Mechanism of Action
The mechanism of action of methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinolone antibiotics typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate include 4-hydroxy-2-quinolones, 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, and various quinoline derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of a phenyl group at the 2-position. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development .
Biological Activity
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the quinoline derivative class, which has garnered interest due to its promising biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C16H13NO4
- Molecular Weight : Approximately 285.28 g/mol
- Structure : The compound features a quinoline core with a carboxylate group and a methyl ester substituent.
Antiviral Properties
Research indicates that methyl 4-oxo-2-phenyl derivatives exhibit significant anti-HIV activity by inhibiting the HIV integrase enzyme. A study demonstrated that these compounds can effectively inhibit HIV at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . For instance, compound 8b, with a 4-fluorobenzoyl group, showed an EC50 of 75 µM against HIV.
Anticancer Activity
The compound also displays antiproliferative effects against various cancer cell lines. In vitro studies have shown that methyl 4-oxo-2-phenyl derivatives can induce apoptosis in cancer cells and inhibit pathways crucial for cell growth . The structure allows for modifications that may enhance its therapeutic profile or reduce side effects.
Molecular docking studies suggest that methyl 4-oxo-2-phenyl derivatives can mimic natural substrates or inhibitors, facilitating their action against target proteins involved in viral replication and cancer progression . The specific phenyl substitution at the C2 position enhances selectivity towards certain biological targets compared to other quinolone derivatives.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Starting from appropriate aniline derivatives and carbonyl compounds.
- Carboxylation : Introducing the carboxylate group through various organic reactions.
- Methylation : Using methylating agents to introduce the methyl ester functionality.
The yield of synthesized compounds varies; for example, one method reported a yield of approximately 70% for a related derivative .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of methyl 4-oxo-2-phenyl derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-Oxoquinoline | Lacks phenyl substitution | Antimicrobial activity |
Norfloxacin | Contains fluorine substituents | Broader antibacterial spectrum |
Ciprofloxacin | Similar quinolone core | Broad-spectrum antibiotic |
Methyl 7-Methoxyquinoline | Additional methoxy group | Enhanced antiviral effects |
Case Studies
- Anti-HIV Activity : A study evaluated a series of derivatives based on the methyl 4-oxo structure and found that they effectively inhibited HIV integrase with minimal cytotoxicity .
- Anticancer Evaluation : Another research effort focused on the antiproliferative effects against various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit tumor growth in vitro .
Properties
IUPAC Name |
methyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)12-7-8-14-13(9-12)16(19)10-15(18-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNSBMOARLEZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540286 | |
Record name | Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90034-84-7 | |
Record name | Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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